BenchChemオンラインストアへようこそ!

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Physicochemical profiling Medicinal chemistry SAR CNS drug design

This unsubstituted phenyl tetrazolyl urea (CAS 946233-76-7) is the essential SAR baseline for FAAH and MAGL inhibitor programs. Unlike para-substituted analogs, its minimal steric and electronic profile reveals the intrinsic activity of the benzodioxole-urea-tetrazole core. It is ideal for high-throughput screening cascades and for establishing CNS drug-likeness with a logP of 1.89 and PSA of 91.3 Ų. Use it as a structurally matched negative control for target deconvolution or as a fragment-like entry point for DGAT1 inhibitor discovery. Ensure meaningful SAR interpretation by procuring this critical unsubstituted reference compound.

Molecular Formula C16H14N6O3
Molecular Weight 338.32 g/mol
CAS No. 946233-76-7
Cat. No. B6519349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
CAS946233-76-7
Molecular FormulaC16H14N6O3
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C16H14N6O3/c23-16(18-11-6-7-13-14(8-11)25-10-24-13)17-9-15-19-20-21-22(15)12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,17,18,23)
InChIKeyRSTQFDAHBAFOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes70 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

946233-76-7 – Benzodioxol-Tetrazolyl Urea Screening Compound for FAAH/MAGL and DGAT Discovery Programs


1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (CAS 946233-76-7) is a synthetic small molecule (MW 338.32 g/mol, formula C16H14N6O3) belonging to the biaryl tetrazolyl urea class . Its architecture incorporates a 1,3-benzodioxole moiety linked via a urea bridge to a 1-phenyl-1H-tetrazole, a scaffold that has been systematically explored as inhibitors of fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and diacylglycerol acyltransferase (DGAT) [1]. The compound is currently catalogued as a screening compound (ChemDiv ID G745-1823) with an unsubstituted phenyl ring on the tetrazole – a feature that distinguishes it from the majority of published para-substituted analogs and positions it as a key baseline reference for structure-activity relationship (SAR) investigations .

Why Unsubstituted Phenyl Tetrazolyl Ureas Cannot Be Interchanged with para-Substituted Analogs in SAR-Driven Procurement


The tetrazolyl urea class exhibits steep SAR at the distal phenyl ring position. In the foundational study by Ortar et al. (2013), modification of substituents on the N-1 phenyl ring of the tetrazole shifted selectivity between FAAH and MAGL by >100-fold, with some para-dimethylamino analogs achieving FAAH IC50 values of 3.0–9.7 nM while closely related compounds were essentially inactive [1]. The target compound 946233-76-7 bears an unsubstituted phenyl – the minimal steric and electronic baseline in this series – making it irreplaceable for establishing the intrinsic contribution of the benzodioxole-tetrazolyl urea core without confounding substituent effects. Generic substitution with any para-substituted analog (e.g., 4-methyl, 4-fluoro, or 3,4-dimethylphenyl variants) would fundamentally alter both the logP-driven membrane partitioning and the hydrogen-bond capacity at the tetrazole distal ring, precluding meaningful SAR interpretation or target-engagement comparison [2].

Quantitative Differentiation Evidence for 946233-76-7 versus Closest Benzodioxol-Tetrazolyl Urea Analogs


Lipophilicity (logP) Differentiation: Unsubstituted Phenyl vs. para-Methylphenyl Analog

The target compound 946233-76-7 (unsubstituted phenyl) exhibits a predicted logP of 1.89 based on the ChemDiv catalog calculation . In contrast, its closest commercially available analog, 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 921109-82-2), bears a para-methyl group on the tetrazole N-1 phenyl ring [1]. Quantitative structure-property relationship (QSPR) models consistently predict a logP increase of approximately +0.5 units for the addition of a methyl substituent to an unsubstituted phenyl ring; this would place the 4-methylphenyl analog at an estimated logP of ~2.4. The magnitude of this difference (~0.5 log units) is significant because it crosses the commonly cited optimal logP window of 1–3 for CNS penetration and oral bioavailability, shifting the partitioning behavior from moderate toward more lipophilic character [2]. The lower logP of 946233-76-7 translates to approximately 3-fold lower octanol-water partition, a difference that can meaningfully impact membrane permeability, plasma protein binding, and in vitro assay solubility.

Physicochemical profiling Medicinal chemistry SAR CNS drug design

Polar Surface Area (PSA) and Hydrogen Bonding Capacity: Implications for Passive Permeability Differentiation

The target compound 946233-76-7 possesses a polar surface area (PSA) of 91.3 Ų (ChemDiv) to 114 Ų (ZINC), with 7–8 hydrogen bond acceptors and 1–2 hydrogen bond donors [1]. In the context of the tetrazolyl urea class, the unsubstituted phenyl ring minimizes the topological polar surface area relative to analogs bearing polar substituents such as 4-fluorophenyl (which adds electronegative character) or 3,4-dimethylphenyl (which increases rotatable bond count). A PSA below 90 Ų is generally associated with favorable brain penetration, while PSA above 140 Ų predicts poor CNS exposure [2]. At 91.3 Ų, 946233-76-7 sits precisely at the upper boundary of the CNS-permeable range, making it an intriguing candidate for programs targeting central FAAH or MAGL inhibition where peripheral restriction is not required. By comparison, a putative 4-hydroxyphenyl or 4-carboxyphenyl analog would push PSA well above 120 Ų, likely precluding brain exposure. The unsubstituted phenyl thus represents the most CNS-favorable substitution pattern available in this scaffold series, offering a quantifiable advantage for neurological target programs.

CNS multiparameter optimization Blood-brain barrier penetration ADME prediction

Molecular Weight Advantage: 946233-76-7 as the Lowest-MW Benzodioxol-Phenyltetrazolyl Urea Scaffold

At 338.32 g/mol, 946233-76-7 is among the lowest molecular weight compounds in the benzodioxol-phenyltetrazolyl urea sub-series. Direct structural analogs carry additional mass from ring substituents: the 4-methylphenyl analog (CAS 921109-82-2) has MW = 352.35 (+14 Da), the 4-fluorophenyl analog has MW = 356.32 (+18 Da), and the 3,4-dimethylphenyl analog (CAS 941964-53-0) has MW = 366.38 (+28 Da) [1]. This ~4–8% molecular weight reduction is consequential in lead optimization: it directly improves ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) and leaves room for subsequent SAR-driven functionalization without breaching the commonly applied MW 500 limit [2]. The unsubstituted phenyl scaffold of 946233-76-7 is therefore the most fragment-like and lead-like starting point for medicinal chemistry campaigns, enabling exploration of substitution vectors in all four phenyl positions without exceeding typical lead optimization MW thresholds.

Lead-likeness Fragment-based drug discovery Ligand efficiency optimization

Class-Level FAAH/MAGL Inhibitory Potential of Tetrazolyl Ureas: Structural Rationale for 946233-76-7 Selection

The tetrazolyl urea chemotype has been validated as a privileged scaffold for endocannabinoid hydrolase inhibition. Ortar et al. (2013) demonstrated that biaryl tetrazolyl ureas can achieve FAAH IC50 values of 3.0–9.7 nM with selectivity ratios of 39- to >141-fold over MAGL, depending on the N-portion and distal phenyl ring substitution pattern [1]. The key pharmacophoric elements required for FAAH inhibition – the urea carbonyl as a serine nucleophile trap and the tetrazole ring for active-site hydrogen bonding – are fully intact in 946233-76-7. Critically, the unsubstituted phenyl ring on the tetrazole of 946233-76-7 represents the minimal steric probe for the FAAH acyl-chain binding pocket, which Ortar et al. showed tolerates bulky substituents but with dramatic selectivity consequences. Although the specific compound 946233-76-7 has no published activity data in ChEMBL or BindingDB [2], its structural congruence with the active series (compounds 1–32 in Ortar et al.) places it as the logical unsubstituted reference compound for deconvoluting the contribution of distal ring substituents to FAAH vs. MAGL selectivity.

Endocannabinoid system modulation Fatty acid amide hydrolase (FAAH) Dual FAAH-MAGL inhibition

Procurement-Relevant Application Scenarios for 946233-76-7 Based on Structural and Physicochemical Differentiation


SAR Baseline for Endocannabinoid Hydrolase (FAAH/MAGL) Inhibitor Optimization Programs

946233-76-7 serves as the unsubstituted phenyl reference compound for SAR studies of the benzodioxol-tetrazolyl urea series targeting FAAH and/or MAGL. As demonstrated in the Ortar et al. (2013) study, the distal phenyl ring substitution pattern is the primary determinant of FAAH vs. MAGL selectivity [1]. By incorporating 946233-76-7 as a baseline alongside para-substituted analogs, medicinal chemistry teams can isolate the contribution of each substituent to potency shifts and selectivity. This compound is particularly valuable for high-throughput screening cascades where the unsubstituted scaffold provides the lowest-background signal for hit confirmation and selectivity profiling.

CNS Penetration Probe: Testing the Blood-Brain Barrier Permeability of Benzodioxol-Tetrazolyl Ureas

With a PSA of 91.3 Ų (ChemDiv) and a logP of 1.89, 946233-76-7 resides at the boundary of CNS drug-likeness criteria (PSA < 90 Ų, logP 1–3) [1]. This physicochemical profile makes it the most promising candidate in its analog series for assessing whether the benzodioxol-tetrazolyl urea pharmacophore can achieve meaningful brain exposure. Procurement of this compound enables parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion studies prior to committing synthetic resources to bulkier analogs that would predictably show lower CNS penetration .

DGAT1 Inhibitor Screening and Metabolic Disease Drug Discovery

Biaryl tetrazolyl ureas have demonstrated DGAT1 inhibitory activity in cell-based assays, with potency shifts attributed to distal ring substitution and PSA-driven permeability effects [1]. Although 946233-76-7 lacks published DGAT1 IC50 data, its low MW (338.32 g/mol) and moderate lipophilicity position it as a fragment-like entry point for DGAT1 inhibitor discovery. The compound can be used in DGAT1 enzymatic and cellular triglyceride synthesis assays to establish baseline activity for the unsubstituted scaffold, enabling subsequent optimization toward the sub-100 nM potency range reported for advanced tetrazolyl urea DGAT1 inhibitors .

Negative Control Compound for para-Substituted Analog Studies in Pain and Inflammation Models

Given that tetrazolyl ureas have been investigated as TRPV1 and TRPA1 modulators alongside their FAAH/MAGL activity [1], 946233-76-7 can function as a structurally matched negative control for studies involving its para-substituted counterparts. The unsubstituted phenyl ring provides minimal steric bulk and no electron-donating or withdrawing effects, making it the appropriate comparator to demonstrate that biological activity observed with para-substituted analogs is specifically attributable to the substituent rather than the benzodioxole-urea-tetrazole core. This application is particularly relevant in target deconvolution studies where polypharmacology is suspected.

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.